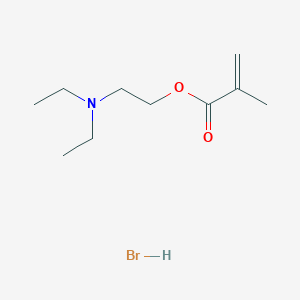
(2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid typically involves multiple steps, including the formation of key intermediatesThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it valuable for studying enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-amino-3-[(2-hydroxyethyl)sulfanyl]propanoic acid
- (2R)-2-amino-3-[(2-carboxyethyl)sulfanyl]propanoic acid
Uniqueness
Compared to similar compounds, (2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid stands out due to its unique combination of functional groups and chiral centers. This uniqueness makes it particularly useful for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
92343-89-0 |
|---|---|
Molekularformel |
C15H17NO4S |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[[(1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-14-11-5-3-2-4-10(11)6-7-13(14)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13?,14+/m0/s1 |
InChI-Schlüssel |
ZTYURBPPZDJPKW-SMEJFCCLSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CS[C@H]1C(C=CC2=CC=CC=C12)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1C(C=CC2=CC=CC=C12)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)


![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)


![Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14360192.png)
![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)


![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)

